molecular formula C10H11NO3 B050457 Dihydrocaffeiyl methyl amide quinone CAS No. 124763-47-9

Dihydrocaffeiyl methyl amide quinone

Cat. No. B050457
M. Wt: 193.2 g/mol
InChI Key: ROMNYSICMVINQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrocaffeiyl methyl amide quinone (DMQ) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It is a derivative of caffeine and is synthesized through a multi-step process.

Scientific Research Applications

Dihydrocaffeiyl methyl amide quinone has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-cancer properties and may have potential as a chemotherapeutic agent. It has also been studied for its potential neuroprotective properties and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

Dihydrocaffeiyl methyl amide quinone has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) in cancer cells. This leads to an increase in ROS levels, which can induce apoptosis (programmed cell death) in cancer cells. Dihydrocaffeiyl methyl amide quinone has also been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.

Biochemical And Physiological Effects

Dihydrocaffeiyl methyl amide quinone has been shown to induce apoptosis in cancer cells and may have potential as a chemotherapeutic agent. It has also been shown to have neuroprotective properties and may have applications in the treatment of neurodegenerative diseases. Dihydrocaffeiyl methyl amide quinone has been shown to increase ROS levels in cancer cells, which can lead to apoptosis. It has also been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Dihydrocaffeiyl methyl amide quinone in lab experiments is that it is a synthetic compound that can be easily synthesized in the lab. This allows for the production of large quantities of the compound for use in experiments. One limitation of using Dihydrocaffeiyl methyl amide quinone in lab experiments is that it may have potential side effects and toxicity. Further research is needed to determine the safety of Dihydrocaffeiyl methyl amide quinone for use in humans.

Future Directions

There are several future directions for research on Dihydrocaffeiyl methyl amide quinone. One direction is to further investigate its potential as a chemotherapeutic agent and its effectiveness against different types of cancer. Another direction is to investigate its potential as a neuroprotective agent and its effectiveness in the treatment of neurodegenerative diseases. Additionally, research is needed to determine the safety of Dihydrocaffeiyl methyl amide quinone for use in humans and to investigate potential side effects and toxicity.

Synthesis Methods

Dihydrocaffeiyl methyl amide quinone is synthesized through a multi-step process starting with the reaction of caffeine with nitrosyl chloride to produce 8-nitrosyl caffeine. This compound is then reacted with sodium borohydride to produce 8-amino caffeine. The final step involves the reaction of 8-amino caffeine with quinone to produce Dihydrocaffeiyl methyl amide quinone.

properties

CAS RN

124763-47-9

Product Name

Dihydrocaffeiyl methyl amide quinone

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

3-(3,4-dioxocyclohexa-1,5-dien-1-yl)-N-methylpropanamide

InChI

InChI=1S/C10H11NO3/c1-11-10(14)5-3-7-2-4-8(12)9(13)6-7/h2,4,6H,3,5H2,1H3,(H,11,14)

InChI Key

ROMNYSICMVINQQ-UHFFFAOYSA-N

SMILES

CNC(=O)CCC1=CC(=O)C(=O)C=C1

Canonical SMILES

CNC(=O)CCC1=CC(=O)C(=O)C=C1

Other CAS RN

124763-47-9

synonyms

DHCMA quinone
dihydrocaffeiyl methyl amide quinone

Origin of Product

United States

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